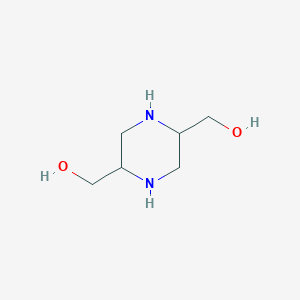

Piperazine-2,5-diyldimethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

[5-(hydroxymethyl)piperazin-2-yl]methanol |

InChI |

InChI=1S/C6H14N2O2/c9-3-5-1-7-6(4-10)2-8-5/h5-10H,1-4H2 |

InChI Key |

XULVBMHGSVTDME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC(N1)CO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperazine 2,5 Diyldimethanol

Reduction Strategies for Precursor Compounds (e.g., Diesters, Dicarbonyls)

The most common precursors for Piperazine-2,5-diyldimethanol are piperazine-2,5-diones (also known as cyclic dipeptides) and piperazine-2,5-dicarboxylate diesters. The reduction of the stable amide or ester functionalities in these precursors to the corresponding primary alcohols requires potent and selective reduction techniques.

The reduction of piperazine-2,5-dione or its corresponding diester to this compound is a challenging transformation due to the stability of the amide and ester groups. Powerful hydride reagents are typically required for this conversion. Lithium aluminum hydride (LiAlH4) is a prominent reagent for such reductions. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, leading to the formation of an intermediate which, upon workup, yields the alcohol.

Research on the LiAlH4 reduction of related heterocyclic systems, such as N-1-methylated Biginelli compounds (dihydropyrimidinones), has shown that the carbonyl groups can be successfully reduced to the corresponding alcohols in high yields (70-80%). rsc.org This demonstrates the feasibility of using strong hydride reagents to reduce cyclic amide-like structures to their alcohol counterparts. The chemoselectivity of these reductions can be influenced by factors such as N-substitution on the heterocyclic ring. For instance, in certain dihydropyrimidinone systems, N-unsubstituted compounds may undergo hydrogenolysis, whereas N-alkylated analogues yield the desired alcohols, highlighting the importance of substrate control in achieving the desired outcome. rsc.org

The general protocol for such a reduction involves the slow addition of the precursor, dissolved in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, to a stirred suspension of LiAlH4 at reduced temperatures, followed by a careful aqueous workup.

Catalytic hydrogenation presents a more atom-economical and often greener alternative to the use of stoichiometric metal hydride reagents. While the direct hydrogenation of the highly stable amide bonds in piperazine-2,5-diones to diols is difficult, the corresponding piperazine-2,5-dicarboxylate diester precursors are more amenable to this transformation.

Studies on the hydrogenation of analogous cyclic 1,3-diones to their corresponding 1,3-diols have demonstrated the efficacy of heterogeneous catalysts. nih.govresearchgate.net Ruthenium on a carbon support (Ru/C) has been identified as a particularly effective catalyst for this transformation. nih.gov The process typically requires elevated temperatures (e.g., 100 °C) and hydrogen pressures (e.g., 50 bar) to achieve high conversion and yield. nih.govresearchgate.net The choice of solvent is also critical, with alcohols like isopropanol (B130326) often being used to facilitate the reaction and suppress side reactions. researchgate.net This methodology, proven effective for carbocyclic diones, provides a strong basis for the development of protocols for the catalytic hydrogenation of piperazine-2,5-dicarboxylate diesters to this compound.

It is important to note that direct catalytic hydrogenation of substituted piperazine-2,5-diones has been explored, but these reactions often selectively reduce exocyclic double bonds rather than the endocyclic amide carbonyls. For example, the Parr hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones using a Palladium on carbon (Pd/C) catalyst effectively reduces the benzylidene groups but leaves the piperazine-2,5-dione core intact. researchgate.netcsu.edu.au This underscores the challenge of reducing the amide bonds and reinforces the strategy of using a diester precursor for this approach.

Stereoselective Synthesis of this compound Isomers

This compound can exist as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers. Controlling the stereochemical outcome of the synthesis is crucial for applications where specific three-dimensional arrangements are required.

The most effective strategy for achieving enantiomeric control in the synthesis of this compound is to utilize starting materials from the chiral pool. α-Amino acids are ideal precursors as they are readily available in enantiomerically pure forms. nih.govresearchgate.net

A common route involves the dimerization of an enantiopure amino acid, such as aspartic or glutamic acid, to form a chiral piperazine-2,5-dione or a related cyclic precursor. This precursor, now possessing the desired absolute stereochemistry at the C-2 and C-5 positions, can then be carried forward to the final reduction step. For example, efficient synthetic strategies have been developed for the construction of enantiomerically pure cis-2,5-disubstituted chiral piperazines starting from amino acid-derived aziridines. researchgate.net Similarly, chiral 5-(hydroxymethyl)piperazin-2-ones have been synthesized from Garner's aldehyde, a versatile building block derived from D-serine. nih.gov These methods establish a clear precedent for using chiral amino acids to install and maintain stereochemical integrity throughout the synthesis, ultimately leading to enantiopure this compound.

Achieving diastereomeric purity, obtaining either the pure cis or trans isomer, can be accomplished through diastereoselective synthesis or by separating the diastereomeric mixture.

Diastereoselective synthesis aims to favor the formation of one diastereomer over the other. For instance, the catalytic hydrogenation of (Z,Z)-bis(arylidene)piperazine-2,5-diones has been shown to produce the corresponding bis(benzyl)piperazine-2,5-diones with a preference for the cis isomer. researchgate.netcsu.edu.auchemrxiv.org X-ray crystallography has confirmed that under specific hydrogenation conditions, the cis isomer is the major product. researchgate.netchemrxiv.org This selectivity provides a potential route to precursors for cis-Piperazine-2,5-diyldimethanol. Conversely, other catalytic systems, such as iridium-based catalysts, have been developed for the highly regio- and diastereoselective synthesis of C-substituted piperazines, allowing for the selective formation of a single diastereoisomer. nih.gov

In cases where a mixture of diastereomers is formed, separation is necessary. Chromatographic techniques, such as silica (B1680970) gel column chromatography, are commonly employed. The different physical properties of the cis and trans isomers, arising from their different spatial arrangements, allow for their separation on a stationary phase. nih.gov For challenging separations, High-Performance Liquid Chromatography (HPLC), including chiral HPLC, can be utilized to isolate diastereomers and enantiomers with high purity. nih.gov

Furthermore, visible light-mediated epimerization has emerged as a powerful tool for converting a more easily synthesized but less stable diastereomer into the more thermodynamically stable isomer. nih.gov This photocatalytic method provides an efficient strategy for editing the stereochemical configuration of piperazine (B1678402) derivatives, potentially allowing for the conversion of a cis/trans mixture to a single, more stable diastereomer. nih.gov

Table 1: Examples of Diastereoselective Piperazine Synthesis

| Precursor Type | Reaction | Catalyst/Reagent | Major Product | Diastereomeric Ratio (cis:trans or syn:anti) | Reference |

|---|---|---|---|---|---|

| (Z,Z)-(benzylidene)DKP | Hydrogenation | Pd/C, H₂ (50 bar) | cis-bis(benzyl)DKP | Major:minor (e.g., 70:30 to 93:7) | researchgate.netcsu.edu.au |

| Imines | [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Sole Diastereoisomer | >99:1 | nih.gov |

| syn-Piperazines | Epimerization | Photoredox/HAT | anti-Piperazines | up to 6:94 | nih.gov |

| N-Tosyl Aziridines | Ring Opening/Cyclization | BF₃·OEt₂ / Mitsunobu | cis-2,5-disubstituted Piperazines | High diastereoselectivity | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of piperazine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net These principles can be readily applied to the synthesis of this compound.

Key green strategies include:

Use of Renewable Feedstocks: Synthesizing the piperazine core from amino acids, which are renewable bio-resources, is a prime example of a green approach. nih.govresearchgate.net

Atom Economy: Catalytic methods, such as catalytic hydrogenation or iridium-catalyzed cycloadditions, are inherently more atom-economical than reactions that use stoichiometric reagents like LiAlH4. nih.govnih.gov These catalytic processes maximize the incorporation of starting material atoms into the final product, minimizing waste.

Catalysis: The use of recyclable heterogeneous catalysts (e.g., Ru/C, Pd/C) or highly efficient homogeneous catalysts reduces waste and energy consumption compared to stoichiometric reagents. nih.govresearchgate.net

Photoredox Catalysis: Modern synthetic methods like photoredox catalysis offer sustainable and greener pathways for chemical synthesis. mdpi.com These methods can operate under mild conditions and can utilize organic photocatalysts, which are synthesized from renewable materials and avoid the toxicity and cost associated with heavy metals. mdpi.com Such techniques have been applied to the synthesis of C-H functionalized piperazines and could be adapted for precursor synthesis. mdpi.com

Process Intensification: The development of one-pot or multicomponent reactions, where multiple synthetic steps are combined without isolating intermediates, can significantly reduce solvent waste, energy consumption, and reaction time, aligning with green chemistry goals. researchgate.netresearchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally sustainable.

Development of Sustainable Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to both human health and the environment. Consequently, a major goal in green chemistry is to replace these solvents with sustainable alternatives.

Research into the synthesis of piperazine derivatives has begun to explore the use of greener reaction media. One notable approach involves leveraging water as a solvent. An iodine-catalyzed method for the oxidative thiolative annulation of 2-alkynyl biaryls, a process for creating complex cyclic structures, has been successfully demonstrated in water. rsc.org This method is not only metal-free but also boasts high atom economy (>90%) and carbon efficiency (>95%), with water being the primary waste product. rsc.org While not a direct synthesis of this compound, this demonstrates the feasibility of conducting complex cyclization reactions in aqueous media, a principle that could be adapted for piperazine ring formation.

Another strategy involves using one of the reactants as the solvent, eliminating the need for an additional substance. For instance, an eco-friendly and cost-effective synthesis of arylpiperazines was developed using a 2.5 equivalent of piperazine itself as the solvent. organic-chemistry.org This approach simplifies the reaction setup and purification process, contributing to a more sustainable protocol.

The use of biomass-derived solvents is also a promising avenue. Platform chemicals derived from renewable resources, such as 2,2,5,5-tetramethyloxolane (TMO), are being investigated as safer replacements for conventional solvents like toluene (B28343) and tetrahydrofuran (THF). mdpi.com The development of synthetic routes to such bio-based solvents highlights a broader trend towards creating a sustainable chemical industry, which will inevitably impact the synthesis of specialized molecules like this compound.

| Reaction Media | Key Advantages | Applicable Reaction Type (Example) | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, high carbon efficiency | Iodine-catalyzed oxidative thiolative annulation | rsc.org |

| Piperazine (as solvent) | Eliminates need for additional solvent, cost-effective | Pd-catalyzed amination for arylpiperazines | organic-chemistry.org |

| Methanol | Effective for hydrogenation, readily available | Catalytic reductive cyclization of dioximes | nih.gov |

Catalyst Design for Atom-Economical Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The design of highly selective and efficient catalysts is paramount to achieving high atom economy, as it minimizes the formation of byproducts and waste.

In the context of piperazine synthesis, significant progress has been made in developing catalytic systems that promote atom-economical transformations. One-pot, multi-component domino reactions represent a highly efficient strategy. A catalyst-free, three-component domino reaction has been developed for the synthesis of disubstituted piperazine derivatives, proceeding under mild conditions with moderate to high yields and demonstrating high atom economy. rsc.org

Catalytic hydrogenation is a key step in many piperazine syntheses, particularly in the formation of the saturated ring from aromatic precursors or in the reduction of functional groups. Palladium-on-charcoal (Pd/C) and Raney Nickel (Ra-Ni) are commonly used heterogeneous catalysts for the hydrogenation of oximes to form piperazines. nih.gov For instance, the hydrogenation of a dialdooxime using a 5%-Pd/C catalyst yielded the desired piperazine, showcasing a reductive cyclization approach. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient route to chiral piperazin-2-ones, which are valuable precursors to chiral piperazines. dicp.ac.cnrsc.org

The development of single-atom alloy catalysts also presents a frontier in efficient synthesis. A surface single-atom alloy Ru1CoNP catalyst has been shown to effectively produce piperidine (B6355638) from the bio-based platform chemical furfural. nih.gov This type of catalyst, which maximizes the efficiency of the precious metal, demonstrates a pathway toward highly active and selective catalysts for the synthesis of N-heterocycles, a strategy that is applicable to piperazine synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | 5%-Pd/C, Raney® Nickel | Reductive Cyclization / Hydrogenation | Cheap, readily available, easy to separate | nih.gov |

| Homogeneous | Palladium complexes | Asymmetric Hydrogenation | High enantioselectivity for chiral products | dicp.ac.cnrsc.org |

| Photoredox | Iridium complexes (e.g., Ir(ppy)2(dtbpy)PF6) | C-H Functionalization | Mild conditions, uses visible light, direct functionalization | organic-chemistry.orgmdpi.com |

| Single-Atom Alloy | Ru1CoNP/HAP | Reductive Amination/Cyclization | High efficiency of precious metal, high yield | nih.gov |

| Catalyst-Free | N/A | Tricomponent Domino Reaction | Operational simplicity, no catalyst cost/removal | rsc.org |

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization for Structural Confirmation and Analysis

Spectroscopic methods are fundamental in confirming the covalent framework of piperazine-2,5-diyldimethanol and identifying its constituent functional groups.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. github.ioacs.org Key expected correlations would include those between the N-H protons and protons on the adjacent ring carbons (C2 and C5), as well as couplings between the methine protons (at C2 and C5) and the methylene (B1212753) protons of the hydroxymethyl groups. It would also clarify the coupling network among the non-equivalent protons on the piperazine (B1678402) ring itself.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons, confirming the C-H bond framework. github.ioresearchgate.net The HSQC spectrum would show direct correlations between the protons of the hydroxymethyl (-CH₂OH) groups and their corresponding carbons, and between the methine protons at the C2/C5 positions and their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) C-H connectivity, effectively linking different spin systems. youtube.comresearchgate.net For this compound, key HMBC correlations would be observed from the hydroxymethyl protons to the C2 and C5 carbons of the piperazine ring, and from the ring protons to the carbons of the hydroxymethyl groups. These correlations are indispensable for unambiguously confirming the substitution pattern on the piperazine ring.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govdergipark.org.tr For this compound, the spectra would be dominated by features arising from the O-H, N-H, and C-H stretching and bending vibrations.

The analysis of related piperazine derivatives provides a basis for assigning expected vibrational modes. nih.govdergipark.org.tr

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3500 (Broad) | FT-IR, Raman |

| N-H (Amine) | Stretching | 3250-3500 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-3000 | FT-IR, Raman |

| N-H (Amine) | Bending | 1580-1650 | FT-IR |

| C-O (Alcohol) | Stretching | 1000-1260 | FT-IR |

| C-N (Amine) | Stretching | 1020-1250 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. umich.edurug.nl For this compound, with the molecular formula C₆H₁₄N₂O₂, the expected exact mass can be calculated. HRMS analysis would confirm this formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molar Mass | 146.19 g/mol |

| Exact Mass (Monoisotopic) | 146.10553 Da |

Solid-State Structural Analysis: X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another. researchgate.netgoogle.com

While a specific crystal structure for this compound is not publicly documented, its solid-state architecture would be dominated by extensive intermolecular hydrogen bonding. The molecule possesses four hydrogen bond donors (two -OH groups and two N-H groups) and four potential acceptors (the two oxygen and two nitrogen atoms).

In the solid state, the six-membered piperazine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. This is a common feature observed in the crystal structures of numerous piperazine derivatives. dergipark.org.trnih.gov In this conformation, the two hydroxymethyl substituents at the C2 and C5 positions can be arranged in either a cis or trans relationship relative to the plane of the ring.

In the chair conformation, these substituents can occupy either axial or equatorial positions. The thermodynamically most stable conformation would likely feature the bulky hydroxymethyl groups in the equatorial positions to minimize steric hindrance. The specific conformation adopted in the crystal is a result of the balance between these intramolecular steric effects and the powerful intermolecular hydrogen bonding forces that dictate the crystal packing. nih.gov

Theoretical and Computational Investigations of Molecular Geometry and Electronic Properties

Theoretical and computational chemistry offer powerful tools to understand the intricate details of molecular structure and behavior. For a molecule like this compound, which can exist as different stereoisomers (cis and trans) and various conformers, computational methods are invaluable for predicting their stability and properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for determining the ground state electronic structure and geometry of molecules. For this compound, DFT calculations can be employed to optimize the geometries of its possible stereoisomers and conformers and to determine their relative energies.

The primary conformational isomers of the piperazine ring are the chair and boat forms. For the 2,5-disubstituted piperazine ring in this compound, both cis and trans isomers are possible, each with distinct chair and boat conformations. In the cis isomer, the hydroxymethyl substituents are on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides.

The stability of these conformers is dictated by a balance of steric hindrance between the substituents and intramolecular interactions, such as hydrogen bonding. In the case of this compound, intramolecular hydrogen bonds between the hydroxyl groups and the ring nitrogen atoms can significantly influence the conformational preference.

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries and relative energies for these conformers. A potential energy surface scan along the critical dihedral angles of the piperazine ring can identify all stable conformers and the transition states connecting them.

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Conformation | Substituent Orientation | Intramolecular H-bonding | Relative Energy (kcal/mol) |

| cis | Chair | Diaxial | Possible | Higher |

| cis | Chair | Diequatorial | Unlikely | Lowest |

| cis | Twist-Boat | - | Possible | Intermediate |

| trans | Chair | Axial-Equatorial | Possible | Lowest |

| trans | Twist-Boat | - | Possible | Higher |

Note: The relative energies are illustrative and would need to be confirmed by specific DFT calculations for this compound. The stability can be influenced by the solvent environment.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While DFT calculations provide insights into the gas-phase geometries and energies of isolated molecules, Molecular Dynamics (MD) simulations are essential for understanding the conformational dynamics of this compound in a solvent environment. MD simulations model the movement of atoms and molecules over time, considering intermolecular forces and solvent effects.

For this compound, MD simulations in an aqueous solution would be particularly relevant, given the presence of hydrophilic hydroxymethyl groups. These simulations can reveal:

The predominant conformations in solution.

The timescale of conformational changes (e.g., chair-to-boat interconversion).

The nature and lifetime of intramolecular and intermolecular hydrogen bonds with water molecules.

The results from MD simulations can complement the static picture from DFT by providing a dynamic understanding of how the molecule behaves in a more realistic environment. For instance, in aqueous solution, the diequatorial conformer of the cis isomer and the axial-equatorial conformer of the trans isomer are generally expected to be favored to minimize steric clashes. MD simulations can quantify the population of each conformer at a given temperature. Studies on other piperazine derivatives have successfully used MD to explore their behavior in solution, providing a framework for similar investigations on this compound.

Quantum Chemical Analysis of Reactivity and Interaction Potentials

Quantum chemical analysis provides a deeper understanding of the electronic properties that govern the reactivity and interaction potential of this compound. Key aspects that can be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the nitrogen lone pairs and the oxygen atoms of the hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the antibonding orbitals of the C-N and C-O bonds.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, such as the hydrogen atoms of the hydroxyl and amine groups.

Advanced Reactivity and Chemical Transformations

Derivatization of Hydroxyl Groups on the Piperazine (B1678402) Ring

The primary alcohol functions of piperazine-2,5-diyldimethanol are key to its utility as a building block, enabling a variety of functionalization strategies.

The hydroxyl groups can be readily converted into esters and ethers to modulate the compound's physicochemical properties.

Esterification: This process involves reacting the hydroxyl groups with carboxylic acids, acid chlorides, or anhydrides. These reactions can be catalyzed by acids or coupling agents. For instance, esterification can lead to the formation of diesters, which have applications as building blocks for polyesters and polyamides.

Etherification: The formation of ethers is typically achieved through Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of various alkyl or aryl groups, influencing the molecule's lipophilicity and steric profile.

The primary alcohols of this compound can be oxidized to aldehydes or carboxylic acids, providing further avenues for derivatization.

Oxidation to Aldehydes: Selective oxidation to the corresponding dialdehyde (B1249045) can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These aldehydes are valuable intermediates for reactions like reductive amination and the formation of imines.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent, can oxidize the primary alcohols to carboxylic acids, yielding piperazine-2,5-dicarboxylic acid. This derivative is a crucial component in the synthesis of various polyamides and coordination polymers.

Transformations Involving the Piperazine Nitrogen Atoms

The secondary amines within the piperazine ring are nucleophilic and can undergo a range of chemical transformations.

N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or through reductive amination. This allows for the introduction of one or two alkyl substituents, which can significantly alter the molecule's biological activity and physical properties. The degree of alkylation can often be controlled by the stoichiometry of the reagents.

N-Acylation: Acylation of the piperazine nitrogens is readily accomplished using acid chlorides or anhydrides. This reaction is often used to introduce amide functionalities, which can participate in hydrogen bonding and alter the conformational preferences of the ring. N-acylation is also a common strategy for protecting the piperazine nitrogens during other synthetic transformations.

The piperazine nitrogen atoms can be further alkylated to form quaternary ammonium (B1175870) salts. This is typically achieved by reacting the N-alkylated piperazine derivative with an excess of an alkylating agent. The resulting quaternary salts are ionic compounds with increased water solubility and have been explored for various applications, including as phase-transfer catalysts and in the development of ionic liquids.

Ring Modification and Scaffolding Chemistry

Ring Expansion and Contraction Reactions

The manipulation of the piperazine ring structure through expansion or contraction represents a sophisticated level of chemical transformation. While direct examples of ring expansion and contraction reactions starting from this compound are not extensively documented in the literature, the reactivity of the closely related piperazine-2,5-dione system provides valuable insights into the potential for such transformations.

A notable example in the broader context of related heterocyclic systems is the ring expansion of tetramic acids (pyrrolidine-2,4-diones) to N-oxy-2,5-diketopiperazines (DKPs). nih.gov This transformation suggests that, under specific conditions, the piperazine core or its precursors can be subject to ring system alterations. It is conceivable that analogous strategies could be developed for piperazine-based systems, potentially involving the strategic opening and re-closure of the piperazine ring in this compound.

While direct evidence is limited, theoretical pathways for ring expansion of the this compound scaffold could be envisioned. For instance, a reaction sequence involving the selective oxidation of one of the secondary amines to an N-oxide, followed by a Cope elimination or a Polonovski-type reaction, could lead to a ring-opened intermediate. Subsequent intramolecular reactions could then result in the formation of a larger heterocyclic ring system, such as a 1,4-diazepane derivative.

Conversely, ring contraction of the piperazine ring is a thermodynamically less favorable process and is not commonly observed. However, photochemical rearrangements or transition-metal-catalyzed reactions could potentially facilitate such transformations, leading to the formation of substituted piperidine (B6355638) or pyrrolidine (B122466) derivatives. The specific reaction conditions required to achieve such outcomes with this compound remain an area for future research.

Coordination Chemistry and Metallosupramolecular Architectures

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

General principles of coordination chemistry suggest that piperazine-2,5-diyldimethanol has the potential to act as a multidentate ligand through its two nitrogen atoms in the heterocyclic ring and the two oxygen atoms of the hydroxymethyl side chains. biointerfaceresearch.comrsc.orgncert.nic.in The flexible piperazine (B1678402) ring can adopt various conformations (e.g., chair, boat), which would significantly influence the geometry of any resulting metal complexes. acs.org However, without specific experimental data and structural elucidation from dedicated research on this particular ligand, any further discussion would be speculative and would not meet the required standard of a scientifically accurate and detailed article based on established research findings.

A patent for related compounds describes a synthetic route to a very similar structural isomer, (cis/trans-piperazine-2,6-diyl)dimethanol, via the reduction of the corresponding dicarboxylate precursor. google.com This suggests a plausible method for the synthesis of this compound, but does not provide information on its use as a ligand in coordination chemistry.

Given the constraints and the lack of specific data, a scientifically rigorous article on the coordination chemistry of this compound cannot be produced at this time.

Design Principles for Extended Structures

The design of extended structures utilizing this compound as a ligand is predicated on its ability to act as a bridge between metal centers, leading to the formation of coordination polymers. The inherent conformational flexibility of the piperazine ring, which typically adopts a chair conformation, combined with the rotational freedom of the hydroxymethyl arms, allows for the assembly of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

A key factor in directing the dimensionality of the resulting framework is the choice of the metal ion and its corresponding counter-ion, typically a halide. The coordination preferences of the metal center and the ability of the halide ions to act as secondary bridging ligands are crucial in determining the final architecture.

For instance, the reaction of this compound with various metal(II) halides has been shown to produce a range of coordination polymers. In these structures, the piperazine ligand can coordinate to the metal centers through its nitrogen atoms, its oxygen atoms, or a combination of both, acting as a chelating and/or bridging ligand.

A systematic study involving the reaction of a ligand, reported as pyrazine-2,5-diyldimethanol but with a structure corresponding to this compound, with several transition metal halides in aqueous solution under ambient conditions has provided significant insights into these design principles. This research led to the formation of both 1D and 3D coordination polymers.

Table 1: Structural Features of Coordination Polymers with a this compound Linker

| Compound | Metal Ion | Halide | Dimensionality | Crystal System | Space Group |

|---|---|---|---|---|---|

| 1 | Cu(II) | Br | 1D | Monoclinic | P2₁/n |

| 2 | Zn(II) | Cl | 1D | Monoclinic | P2₁/c |

| 3 | Hg(II) | Cl | 1D | Monoclinic | P2₁/c |

| 4 | Cd(II) | Cl | 3D | Monoclinic | P2₁/c |

| 5 | Cd(II) | Br | 3D | Monoclinic | P2₁/c |

Data sourced from a study on coordination polymers with a pyrazine-2,5-diyldimethanol linker, where the described ligand is structurally this compound.

Porosity and Guest Encapsulation Studies

The development of porous coordination polymers, also known as metal-organic frameworks (MOFs), is a rapidly growing area of materials science, with applications in gas storage, separation, and catalysis. The design of such materials relies on the selection of appropriate organic linkers and metal nodes to create a robust framework with accessible voids.

While extensive research into the porosity and guest encapsulation properties of coordination polymers derived specifically from this compound is not widely reported in the current literature, the structural characteristics of the known frameworks suggest a potential for such applications. The formation of 3D networks, as seen with cadmium(II) halides, is a prerequisite for creating porous materials. nih.gov

The voids within these 3D structures are initially occupied by solvent molecules, such as water. nih.gov For these materials to function as porous hosts, these guest molecules must be removable without causing the collapse of the framework. The stability of the coordination network, which is influenced by the strength of the coordination bonds and any supplementary interactions like hydrogen bonding, is therefore critical.

By analogy, other piperazine-based ligands have been successfully employed to construct porous coordination polymers with notable guest uptake capabilities. For example, a porous coordination polymer derived from N,N′-bis(4-carboxyphenylmethylene)piperazine has demonstrated selective uptake of carbon dioxide. rsc.orgresearchgate.networktribe.com This suggests that the piperazine moiety, when incorporated into a suitable ligand design, can lead to the formation of functional porous materials.

The presence of the flexible piperazine ring and the hydroxymethyl groups in this compound could allow for the design of dynamic frameworks where the pore size and shape might be influenced by external stimuli. Further research, including gas sorption analysis and studies on the exchange of guest molecules, is necessary to fully explore the potential of this compound-based coordination polymers as porous materials for guest encapsulation.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Processes of Piperazine-2,5-diyldimethanol

The self-assembly of this compound is primarily documented in the context of forming extended structures, particularly when coordinated with metal ions.

Current scientific literature does not provide evidence of this compound self-assembling into discrete supramolecular cages or capsules on its own. Its documented role is predominantly as a bridging ligand in the formation of coordination polymers. bohrium.commdpi.compreprints.orgresearchgate.net

In the solid state, this compound crystallizes in the monoclinic centrosymmetric P21/c space group. mdpi.compreprints.org Its aggregation is governed by the extensive network of intermolecular hydrogen bonds as detailed in section 6.1.1. This robust network of interactions leads to a stable crystalline solid.

Information regarding the specific aggregation behavior of this compound in solution is not extensively detailed in the reviewed literature. However, its high water solubility suggests that intermolecular hydrogen bonding with the solvent is significant. mdpi.compreprints.org

Host-Guest Chemistry with this compound-based Receptors

There is currently no available research in the scientific literature that describes the use of this compound or its direct derivatives as receptors in host-guest chemistry. The focus of existing studies has been on its role as a structural component in larger assemblies rather than as a host molecule for encapsulating guest species.

Molecular Recognition of Anions and Cations

Molecular recognition involves the specific binding of a host molecule to a guest molecule (anion or cation) through non-covalent interactions. The design of synthetic receptors for the selective recognition of ions is a significant area of research in supramolecular chemistry.

Cation Recognition:

The ability of this compound to recognize and bind to cations is most evidently demonstrated in its role as a tetra-dentate organic ligand in the formation of coordination polymers. bohrium.commdpi.comresearchgate.net In these structures, the this compound molecule utilizes its nitrogen and oxygen atoms to chelate metal cations. This chelation is a form of molecular recognition, where the size, charge, and coordination geometry of the metal ion are key factors in the formation of the resulting supramolecular architecture.

Detailed research has shown that this compound can coordinate with a range of divalent metal cations, including Copper(II), Zinc(II), Mercury(II), and Cadmium(II). bohrium.commdpi.comresearchgate.net Single-crystal X-ray diffraction studies of the resulting coordination polymers have provided precise information on the binding modes and the non-covalent interactions involved. For instance, in a one-dimensional coordination polymer with Copper(II), the this compound acts as a bridging ligand, with the copper ion being six-coordinated. mdpi.com

The formation of these coordination polymers is a clear indication of the inherent ability of this compound to recognize and selectively bind to specific metal cations, leading to the self-assembly of complex supramolecular networks. The hydroxyl groups of the ligand play a crucial role in extending the one-dimensional chains into three-dimensional networks through hydrogen bonding. mdpi.comresearchgate.net

| Metal Cation | Coordination Environment | Resulting Supramolecular Structure | Reference |

| Copper(II) | Six-coordinated | 1D neutral coordination polymer | mdpi.com |

| Zinc(II) | - | 1D coordination polymer | bohrium.comresearchgate.net |

| Mercury(II) | - | 1D coordination polymer | bohrium.comresearchgate.net |

| Cadmium(II) | - | 3D coordination network | bohrium.comresearchgate.net |

Anion Recognition:

Encapsulation of Small Molecules

Encapsulation, a key concept in host-guest chemistry, involves the inclusion of a smaller guest molecule within the cavity of a larger host molecule. This can lead to the protection of the guest, modification of its properties, and controlled release.

A thorough review of published research indicates that there are currently no studies reporting the use of this compound as a primary building block for the construction of molecular capsules or hosts designed for the encapsulation of small molecules. While the coordination polymers formed from this ligand can trap water molecules within their crystal lattices through strong hydrogen bond interactions, this does not represent true encapsulation in a discrete molecular container. mdpi.comresearchgate.net The potential for derivatives of this compound to be incorporated into larger macrocyclic or cage-like structures for host-guest applications remains an unexplored area of research.

Polymer Science and Materials Applications

Piperazine-2,5-diyldimethanol as a Building Block for Polymeric Materials

This compound is classified as a heterocyclic building block in polymer science. Its structure is foundational for creating polymer chains through various reaction mechanisms. The presence of two hydroxyl groups allows it to act as a diol, while the secondary amines within the piperazine (B1678402) ring offer sites for further functionalization or can participate in specific polymerization reactions. Monomers like this compound are fundamental units that determine the polymerization mechanism and the ultimate properties of the polymer product.

Polycondensation is a primary method for incorporating this compound into polymer backbones. In these step-growth polymerization processes, the hydroxyl groups of the monomer react with complementary functional groups to form the respective polymer linkages.

Polyurethanes: The hydroxyl groups of this compound can react with diisocyanates to form polyurethanes. The piperazine ring introduces a degree of rigidity and potential for hydrogen bonding, which can enhance the thermal and mechanical properties of the resulting material. While specific studies detailing the use of this compound in polyurethane synthesis are not extensively documented in the reviewed literature, the general reaction of diols with diisocyanates is a fundamental process in polyurethane chemistry. The incorporation of piperazine moieties, in general, has been explored in the development of dynamic and self-healing polyurethane networks.

Polyesters: Through reaction with dicarboxylic acids or their derivatives (like acyl chlorides or esters), this compound can be used to synthesize polyesters. The resulting polyester (B1180765) would feature the piperazine ring as a recurring unit in its backbone. This can impart unique characteristics compared to traditional aliphatic or aromatic polyesters. The synthesis of bio-derived polyesters is a significant area of research, with various diols being explored as monomers.

Polyethers: While less common for diols compared to ring-opening polymerization of cyclic ethers, polyethers can be synthesized via the polycondensation of diols under specific conditions, such as the Williamson ether synthesis adapted for polymer formation. This would involve reacting this compound with a dihalide, although this route is often challenging for achieving high molecular weights.

The bifunctionality of this compound makes it a suitable candidate for creating linear polymers. However, it can also be integral to the formation of three-dimensional polymer networks. When used in conjunction with monomers of higher functionality (e.g., tri-isocyanates or tricarboxylic acids), it can act as a crosslinking agent, connecting polymer chains and leading to the formation of thermosetting materials. The piperazine ring itself can be a site for secondary reactions, potentially leading to further crosslinking under certain conditions, which enhances the thermal stability and solvent resistance of the material.

Development of Functional Polymeric Materials

The unique chemical structure of the this compound moiety allows for the design of specialized polymers with advanced functionalities.

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and stable pore structures, making them valuable for applications like gas storage and separation. The inclusion of nitrogen atoms is particularly effective for enhancing CO2 affinity. Piperazine-based building blocks are used to create nitrogen-rich POPs. These are often synthesized via one-pot catalyst-free polycondensation reactions, for instance, between amine-containing monomers and aldehydes. While direct synthesis of POPs from this compound is not prominently featured, the use of piperazine derivatives is a known strategy. Research has shown the synthesis of piperazine-based nitrogen-rich POPs at room temperature for applications such as efficient iodine adsorption.

Table 1: Research Findings on Piperazine-Based Porous Organic Polymers

| Polymer Type | Monomers | Synthesis Method | Key Properties | Application |

|---|---|---|---|---|

| Nitrogen-Rich POP | Piperazine, 1,3,5-triformylbenzene | Polycondensation | High specific surface area, tailored pore channels | Iodine Adsorption |

This table presents data on piperazine-based POPs to illustrate the role of the piperazine moiety. Specific data for POPs derived directly from this compound is not available in the cited sources.

Responsive or "smart" materials can change their properties in response to external stimuli like pH, temperature, or light. The piperazine unit is pH-sensitive due to its two secondary amine groups, which can be protonated or deprotonated. Incorporating the this compound moiety into a polymer backbone could therefore yield pH-responsive materials. For example, in an acidic environment, protonation of the piperazine nitrogen atoms would lead to electrostatic repulsion between polymer chains, causing swelling or a change in solubility. This principle is utilized in designing drug delivery systems and sensors.

Advanced Composites and Hybrid Materials

This compound can be used to create polymers that serve as matrices for advanced composite materials. The polarity and hydrogen-bonding capability of the piperazine and hydroxyl groups can promote strong adhesion to inorganic fillers (like silica (B1680970), carbon nanotubes, or clays), leading to hybrid materials with enhanced mechanical strength, thermal stability, and tailored functional properties. The development of polymer-based composites is a strategy to combine the properties of different materials to achieve performance not possible with a single component.

Catalytic Applications and Methodologies

Organocatalysis Mediated by Piperazine-2,5-diyldimethanol

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The bifunctional nature of this compound, containing both Lewis basic amine groups and Brønsted acidic/hydrogen-bond donating hydroxyl groups, makes it a promising candidate for a bifunctional organocatalyst.

Possessing two stereocenters, this compound can exist as chiral isomers. The C2-symmetric nature of the trans-isomers, specifically (2S,5S)- and (2R,5R)-piperazine-2,5-diyldimethanol, is a highly desirable feature in asymmetric catalysis. C2 symmetry can simplify the transition state analysis and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states. tandfonline.comtandfonline.com

While no studies have specifically reported the use of chiral this compound as an organocatalyst, the broader class of C2-symmetric chiral amino alcohols has been successfully employed in a variety of asymmetric transformations. tandfonline.commdpi.com These catalysts have proven effective in reactions such as the enantioselective ring opening of epoxides and asymmetric Michael additions. tandfonline.comnih.gov

For instance, the performance of various C2-symmetric amino alcohol organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes is summarized in the table below, illustrating the potential for high stereocontrol.

Table 1: Performance of C2-Symmetric Amino Alcohol Organocatalysts in an Asymmetric Michael Addition

| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | -20 | 95 | 95:5 | 99 |

| (1R,2S)-(-)-N-Methylephedrine | -20 | 85 | 80:20 | 75 |

This data is representative of the performance of analogous C2-symmetric amino alcohol catalysts and is intended to illustrate the potential of this compound.

The catalytic potential of this compound stems from the cooperative action of its amine and hydroxyl groups.

Amine Functionality : The secondary amine groups can act as a Lewis base to activate substrates or can form nucleophilic enamines or iminium ions with carbonyl compounds, which are key intermediates in many organocatalytic reactions.

Hydroxyl Functionality : The primary hydroxyl groups can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor. This hydrogen-bonding capability can help to organize the transition state, enhance the electrophilicity of the electrophile, and control the stereochemical outcome of the reaction.

This dual activation mode is the hallmark of bifunctional organocatalysts. In a hypothetical scenario, for a Michael addition reaction, the amine could activate a ketone or aldehyde donor by forming an enamine, while the hydroxyl groups could simultaneously activate the nitroalkene acceptor through hydrogen bonding, leading to a highly organized and stereocontrolled transition state.

Role as Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms in this compound are excellent donor atoms for coordinating with transition metals, suggesting its use as a ligand in catalysis. Piperazine-based ligands have been extensively reviewed for their applications in forming metal complexes for catalysis and materials science. rsc.orgscispace.comnih.gov

In homogeneous catalysis, ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. This compound can act as a tetradentate N,N',O,O'-ligand, binding to a metal center through its two nitrogen and two oxygen atoms. The flexibility of the piperazine (B1678402) ring allows it to adopt different conformations, such as a chair or a boat, to accommodate the coordination geometry of the metal. biointerfaceresearch.com

While specific catalytic applications of this compound metal complexes are not yet reported, piperazine derivatives in general have been used in a variety of transition metal-catalyzed reactions, including cross-coupling reactions and oxidation reactions. rsc.org The presence of the hydroxyl groups could also allow for the formation of bimetallic complexes or facilitate proton-coupled electron transfer processes.

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, ligands can be immobilized on solid supports to create heterogeneous catalysts. Piperazine and its derivatives have been successfully immobilized on various supports, such as graphene oxide and iron oxide nanoparticles, to create robust and recyclable catalysts. rsc.orgbirjand.ac.irresearchgate.netresearchgate.net

For example, piperazine immobilized on graphene oxide has been shown to be an efficient bifunctional acid-base catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes. rsc.orgbirjand.ac.ir The catalyst demonstrated good to high yields and could be reused multiple times without a significant loss of activity. rsc.orgbirjand.ac.ir

Table 2: Reusability of Immobilized Piperazine on Graphene Oxide

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 91 |

Data from the catalytic performance of a related immobilized piperazine catalyst. rsc.orgbirjand.ac.ir

The hydroxyl groups of this compound provide convenient handles for covalent attachment to a variety of solid supports, such as silica (B1680970), polymers, or carbon materials, through ether or ester linkages. This would allow for the development of novel heterogeneous catalysts with potential applications in a range of organic transformations.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. While there is no direct literature on the biocatalytic applications of this compound, there is potential for its involvement in biocatalytic processes in two main ways: as a product of a biocatalytic reaction or as a substrate for enzymatic modification.

The synthesis of this compound is typically achieved through the chemical reduction of piperazine-2,5-dione derivatives. Biocatalytic reduction of the amide bonds in piperazine-2,5-diones to the corresponding amines could offer a greener and more selective route to this compound, although this has not been reported. The enzymatic reduction of cyclic amides is a challenging but emerging area of biocatalysis.

Conversely, the hydroxyl groups of this compound could be targets for enzymatic modification. For example, lipases could be used for the enantioselective acylation of the hydroxyl groups, which could be a method for the kinetic resolution of racemic this compound. Furthermore, oxidoreductases, such as alcohol dehydrogenases, could potentially oxidize the primary alcohols to aldehydes or carboxylic acids, providing a biocatalytic route to other functionalized piperazine derivatives. Additionally, cytochrome P450 enzymes are known to catalyze the hydroxylation of piperazine rings at the carbon atoms, suggesting that this compound could be a substrate for further enzymatic hydroxylation. nih.gov

Enzyme Mimicry and Artificial Enzymes

The structural framework of this compound offers a unique platform for the design of molecules that can mimic the function of natural enzymes. The two hydroxyl groups, positioned on either side of the piperazine ring, can act as hydrogen-bond donors or as coordination sites for metal ions, akin to the active sites of many enzymes. The chirality of the 2 and 5 positions is crucial in creating a specific three-dimensional environment that can facilitate stereoselective reactions.

Research into biomimetic catalysis has demonstrated that supramolecular catalysts based on peptide scaffolds can mimic nonribosomal peptide synthetases to catalyze the formation of diketopiperazines and linear dipeptides. nih.gov While not directly employing this compound as the catalyst, this highlights the relevance of the piperazine core in bio-inspired catalytic systems. The ability of the piperazine moiety to interact with catalytic metal centers, such as zinc in farnesyltransferase, further underscores its potential in the design of artificial metalloenzymes. nih.gov The favorable binding of a piperazine nitrogen to a catalytic zinc atom has been shown to enhance enzyme activity, providing a rationale for incorporating piperazine-based structures into artificial enzyme design. nih.gov

Substrate Specificity and Reaction Efficiency

The substrate specificity and reaction efficiency of catalysts derived from this compound are intrinsically linked to the stereochemistry of the scaffold and the nature of any additional functional groups. In the broader context of piperazine-based catalysis, the development of chiral piperazines has been a significant focus, leading to efficient catalysts for various asymmetric reactions.

While specific data tables for the substrate scope and efficiency of this compound in enzyme mimicry are not extensively available in the current literature, the principles of stereoselective catalysis observed with related piperazine derivatives can be extrapolated. For instance, the synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation has shown high yields and enantioselectivities for a range of substituted pyrazin-2-ols, demonstrating the influence of the chiral piperazine scaffold on reaction outcomes. dicp.ac.cn

The catalytic activity of piperazine-derived compounds is also evident in their use in oligomerization reactions. For example, piperazine-derived heteroleptic Cd(II) silanethiolates have shown catalytic activity in the oligomerization of allyl alcohol. researchgate.net Although this application is not directly related to enzyme mimicry, it demonstrates the catalytic potential of the piperazine core.

Future research in this area would benefit from a systematic study of the catalytic activity of this compound and its derivatives in a variety of reactions, with a focus on quantifying substrate specificity and reaction efficiency through detailed kinetic studies. Such data would be invaluable for the rational design of new and more effective biomimetic catalysts and artificial enzymes based on this promising scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Piperazine-2,5-diyldimethanol (pyzdmH₂) and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions or modifications of piperazine precursors. For example, pyzdmH₂ can act as a ligand in coordination polymers, synthesized via solvothermal methods with metal salts (e.g., Zn²⁺, Cu²⁺) under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography to confirm structure and purity .

Q. How is the structural integrity of this compound confirmed in supramolecular assemblies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving hydrogen-bonding networks and halogen interactions in coordination polymers. Computational tools like density functional theory (DFT) can validate experimental bond angles and distances. Spectroscopic techniques (e.g., IR, Raman) further corroborate functional group retention .

Q. What analytical techniques are essential for purity assessment of this compound intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity. Elemental analysis (EA) and melting point determination provide complementary validation. Impurities such as unreacted diols or residual solvents must be quantified using gas chromatography (GC) .

Advanced Research Questions

Q. How do hydrogen and halogen bonding motifs in this compound-based coordination polymers influence their stability and functionality?

- Methodological Answer : Systematic studies involve varying reaction conditions (e.g., solvent polarity, counterion selection) to modulate bonding. Thermogravimetric analysis (TGA) and variable-temperature SCXRD assess thermal stability. Adsorption experiments (e.g., gas or solvent uptake) link bonding motifs to functional properties like porosity or catalytic activity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (HRESIMS) data require orthogonal validation. For example, electronic circular dichroism (ECD) combined with Snatzke’s method can resolve stereochemical ambiguities. Comparative analysis with synthetic analogs or computational prediction of spectra (e.g., using ACD/Labs) aids interpretation .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer : Post-synthetic modifications (e.g., Schiff base formation or click chemistry) introduce bioactive moieties. In vitro assays (e.g., cytotoxicity, cellular uptake) evaluate biocompatibility. Molecular docking studies predict interactions with biological targets, such as enzymes or receptors, guiding rational design .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Flow chemistry or microwave-assisted synthesis improves reproducibility and reduces side reactions. Reaction monitoring via in-situ FTIR or Raman spectroscopy optimizes parameters (e.g., temperature, residence time). Green chemistry principles (e.g., solvent-free conditions) enhance scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.